

Tivozanib overall survival data interpretation crossover effect

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Compound Focus: Tivozanib

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Tivozanib Overall Survival Data and Crossover Adjustments

The table below summarizes the key OS findings from pivotal trials and the adjustments made to account for crossover.

Trial / Analysis	Patient Population	Comparator	Reported OS (Hazard Ratio)	Crossover Rate & Key Confounding Factors	Adjusted OS Analysis & Methods
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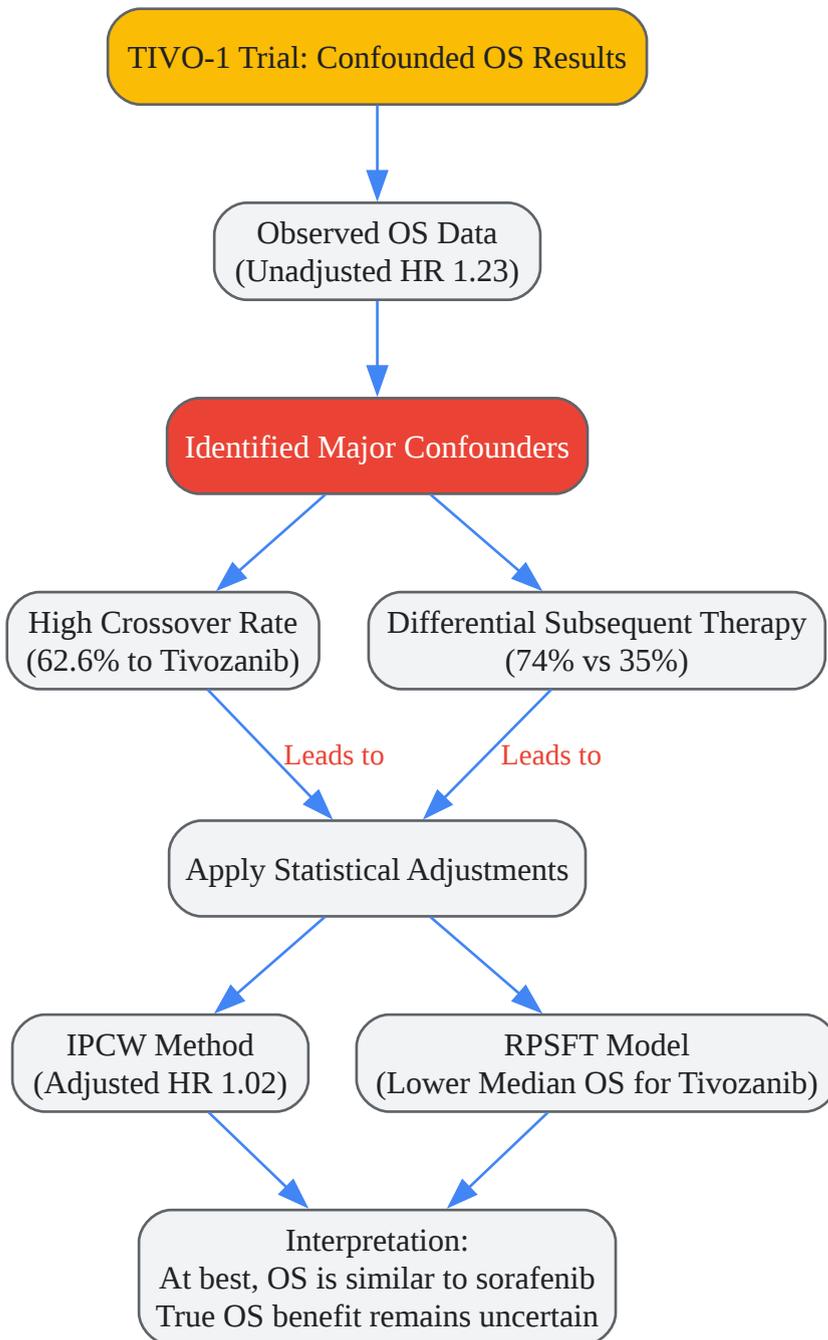
| **TIVO-1 (Phase 3)** [1] [2] | Advanced RCC, untreated or prior cytokine | Sorafenib | HR 1.23 (95% CI, 0.90-1.67) in previously untreated [1] | 62.6% from sorafenib to **tivozanib**; Highly differential subsequent therapy (74% sorafenib vs. 35% **tivozanib**) [1] [3] | **IPCW (Company-preferred)**: HR 1.02 (95% CI, 0.67-1.55) [1] **RPSFT (ERG-preferred)**: Lower median OS for **tivozanib** (27.1 mo) vs. sorafenib (32.3-38.7 mo) [1] | | **TIVO-3 (Phase 3)** [4] [5] | Relapsed/Refractory Advanced RCC (2-3 prior lines) | Sorafenib | HR 0.89 (95% CI, 0.70-1.14) at primary analysis [4] | No crossover permitted [5] | **Conditional OS (12-month landmark)**: HR 0.45 (95% CI, 0.22-0.91; P=0.022) for patients alive and progression-free at 12 months [4] |

Interpretation of Crossover Effects and Methodologies

The design of the TIVO-1 trial created significant challenges for interpreting the true effect of **tivozanib** on overall survival.

- **Source of Confounding:** The **one-way crossover** design allowed most patients in the sorafenib arm to receive **tivozanib** after disease progression [1] [2]. This, combined with the **lack of available subsequent therapies** for many patients in the **tivozanib** arm (particularly in Eastern European trial sites), meant that the control group (sorafenib) effectively received the experimental drug (**tivozanib**) later in their treatment journey [1] [3]. This contamination biases the OS comparison, making any potential survival benefit for **tivozanib** difficult to detect in an unadjusted analysis [1].
- **Statistical Adjustment Methods:** To address this, different statistical methods were applied, each with its own limitations:
 - **Inverse Probability of Censoring Weights (IPCW):** This method attempts to re-weight the data to simulate a scenario where no crossover occurred. The adjusted result (HR 1.02) suggests no OS difference between **tivozanib** and sorafenib [1].
 - **Rank Preserving Structural Failure Time (RPSFT):** This model estimates what the survival times would have been without subsequent active therapy. The RPSFT analysis indicated a lower median OS for **tivozanib**, but its key assumption—that the benefit of **tivozanib** is the same whether used as first-line or second-line therapy—may not hold true in clinical practice [1].

The following diagram illustrates the workflow for interpreting these confounded OS data.



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Key Takeaways for Researchers and Professionals

- **PFS is a More Robust Endpoint in TIVO-1:** For evaluating **tivozanib**'s efficacy in the first-line setting, the **progression-free survival (PFS) benefit is a more reliable and less confounded endpoint** than OS [1] [6].

- **Consider the Treatment Landscape:** The interpretability of OS data is highly dependent on the trial's context, including the availability of effective subsequent therapies and the specific design of the crossover protocol [1] [2].
- **TIVO-3 Provides Cleaner OS Data:** In the refractory setting (TIVO-3), where no crossover was allowed, the OS hazard ratio was more favorable (0.89), and a significant benefit was observed in a conditional survival analysis, supporting the drug's activity in later lines of therapy [4].

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